ETHYL 5-ACETYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene ring structure. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of ethyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol . Industrial production methods often involve similar multi-step processes, optimized for yield and purity.
Chemical Reactions Analysis
ETHYL 5-ACETYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiophene ring.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The thiophene ring structure allows it to interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives like ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate . These compounds share similar biological activities but differ in their specific chemical structures and properties, making ETHYL 5-ACETYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE unique in its applications and effects .
Properties
Molecular Formula |
C15H21NO4S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(3-methylbutanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H21NO4S/c1-6-20-15(19)12-9(4)13(10(5)17)21-14(12)16-11(18)7-8(2)3/h8H,6-7H2,1-5H3,(H,16,18) |
InChI Key |
XJSKZPOGXQNFFJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CC(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CC(C)C |
Origin of Product |
United States |
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